(5E)-5-({[3-(DIMETHYLAMINO)PHENYL]AMINO}METHYLIDENE)-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5E)-5-({[3-(DIMETHYLAMINO)PHENYL]AMINO}METHYLIDENE)-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, a fluorophenyl group, and a dimethylaminophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as benzylamine, fluorobenzaldehyde, and dimethylaminobenzaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({[3-(DIMETHYLAMINO)PHENYL]AMINO}METHYLIDENE)-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5E)-5-({[3-(DIMETHYLAMINO)PHENYL]AMINO}METHYLIDENE)-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Fluorobenzaldehyde: Shares the fluorophenyl group, used in similar synthetic routes.
Dimethylaminobenzaldehyde: Contains the dimethylaminophenyl group, often used in related chemical reactions.
Uniqueness
(5E)-5-({[3-(DIMETHYLAMINO)PHENYL]AMINO}METHYLIDENE)-1-[(4-FLUOROPHENYL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of functional groups and the diazinane ring structure, which confer distinct chemical and biological properties not found in simpler compounds like benzylamine or fluorobenzaldehyde.
Properties
IUPAC Name |
5-[[3-(dimethylamino)phenyl]iminomethyl]-1-[(4-fluorophenyl)methyl]-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-24(2)16-5-3-4-15(10-16)22-11-17-18(26)23-20(28)25(19(17)27)12-13-6-8-14(21)9-7-13/h3-11,27H,12H2,1-2H3,(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZQDEWKRXCTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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